Cas no 975-18-8 (4-Butyl-5-hydroxy-2-(4-hydroxyphenyl)-1-phenyl-1H-pyrazol-3(2H)-one)

4-Butyl-5-hydroxy-2-(4-hydroxyphenyl)-1-phenyl-1H-pyrazol-3(2H)-one 化学的及び物理的性質
名前と識別子
-
- 4-Butyl-5-hydroxy-2-(4-hydroxyphenyl)-1-phenyl-1H-pyrazol-3(2H)-one
- 3-Pyrazolin-5-one, 4-butyl-3-hydroxy-1-(p-hydroxyphenyl)-2-phenyl-
- 4-BUTYL-3-HYDROXY-1-(4-HYDROXYPHENYL)-2-PHENYL-3-PYRAZOLIN-5-ONE
- 4-butyl-5-hydroxy-1-(4-hydroxyphenyl)-2-phenylpyrazol-3-one
- tributylamine hemidiphosphate
- 4-butyl-5-hydroxy-1-(4-hydroxyphenyl)-2-phenyl-pyrazol-3-one
- oxyphenbutazone
- 3-Pyrazolin-5-one,4-butyl-3-hydroxy-1-(p-hydroxyphenyl)-2-phenyl- (8CI)
- BDBM81194
- pyridine, 4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl]-
- FT-0750373
- 4-butyl-5-hydroxy-1-(4-hydroxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
- 975-18-8
- A845718
- DTXSID00276763
- 4-Butyl-3-hydroxy-1-(p-hydroxyphenyl)-2-phenyl-3-pyrazolin-5-one
- AMY2474
-
- インチ: 1S/C19H20N2O3/c1-2-3-9-17-18(23)20(14-7-5-4-6-8-14)21(19(17)24)15-10-12-16(22)13-11-15/h4-8,10-13,22-23H,2-3,9H2,1H3
- InChIKey: WNZMBSXOXDPLRO-UHFFFAOYSA-N
- ほほえんだ: CCCCC1=C(N(C2=CC=CC=C2)N(C3=CC=C(C=C3)O)C1=O)O
計算された属性
- せいみつぶんしりょう: 324.14700
- どういたいしつりょう: 324.147
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 24
- 回転可能化学結合数: 5
- 複雑さ: 477
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.6
- ひょうめんでんか: 0
- 互変異性体の数: 6
- トポロジー分子極性表面積: 64Ų
じっけんとくせい
- 密度みつど: 1.292
- ふってん: 503.9 °C at 760 mmHg
- フラッシュポイント: 503.9 °C at 760 mmHg
- PSA: 67.39000
- LogP: 3.38200
4-Butyl-5-hydroxy-2-(4-hydroxyphenyl)-1-phenyl-1H-pyrazol-3(2H)-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM188214-1g |
4-butyl-5-hydroxy-2-(4-hydroxyphenyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-one |
975-18-8 | 95% | 1g |
$430 | 2021-08-05 | |
Chemenu | CM188214-1g |
4-butyl-5-hydroxy-2-(4-hydroxyphenyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-one |
975-18-8 | 95% | 1g |
$*** | 2023-05-04 | |
Alichem | A049005080-1g |
4-Butyl-5-hydroxy-2-(4-hydroxyphenyl)-1-phenyl-1H-pyrazol-3(2H)-one |
975-18-8 | 95% | 1g |
$398.04 | 2023-08-31 | |
Ambeed | A165194-1g |
4-Butyl-5-hydroxy-2-(4-hydroxyphenyl)-1-phenyl-1H-pyrazol-3(2H)-one |
975-18-8 | 95+% | 1g |
$361.0 | 2024-08-02 | |
Crysdot LLC | CD11001711-1g |
4-Butyl-5-hydroxy-2-(4-hydroxyphenyl)-1-phenyl-1H-pyrazol-3(2H)-one |
975-18-8 | 95+% | 1g |
$455 | 2024-07-19 |
4-Butyl-5-hydroxy-2-(4-hydroxyphenyl)-1-phenyl-1H-pyrazol-3(2H)-one 関連文献
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1. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
-
Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
4-Butyl-5-hydroxy-2-(4-hydroxyphenyl)-1-phenyl-1H-pyrazol-3(2H)-oneに関する追加情報
Introduction to 4-butyl-5-hydroxy-2-(4-hydroxyphenyl)-1-phenyl-1H-pyrazol-3(2H)-one (CAS No. 975-18-8)
The compound 4-butyl-5-hydroxy-2-(4-hydroxyphenyl)-1-phenyl-1H-pyrazol-3(2H)-one, identified by the CAS registry number CAS No. 975-18, is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of pyrazolo[1,5-a]pyrimidinones, which are known for their diverse biological activities. Recent studies have highlighted its promising properties in the fields of drug discovery and material science, making it a subject of intense research interest.
The molecular structure of 4-butyl-5-hydroxy-2-(4-hydroxyphenyl)-1-phenyl-pyrazol-3(2H)-one is characterized by a pyrazole ring fused with a diketone moiety, which contributes to its unique reactivity and selectivity. The presence of hydroxyl groups at positions 4 and 5, along with the phenolic group at position 2, imparts significant hydrogen bonding capabilities, enhancing its solubility and bioavailability. Additionally, the butyl group at position 4 introduces steric effects that can influence the compound's interaction with biological targets.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through various methodologies, including microwave-assisted synthesis and catalytic cross-coupling reactions. These methods not only improve yield but also reduce reaction time, making large-scale production more feasible. The compound's synthesis has been optimized using green chemistry principles, aligning with current environmental sustainability goals.
In terms of biological activity, CAS No. 975-18 has demonstrated potent anti-inflammatory and antioxidant properties, making it a potential candidate for treating chronic inflammatory diseases such as arthritis and neurodegenerative disorders. Preclinical studies have shown that it inhibits key inflammatory pathways, including COX enzymes and NF-kB signaling, without inducing significant cytotoxicity. Furthermore, its ability to scavenge free radicals suggests its potential in preventing oxidative stress-related conditions.
The compound's pharmacokinetic profile has been extensively studied using modern analytical techniques such as LCMS and NMR spectroscopy. These studies reveal that it exhibits moderate absorption in vivo, with a half-life sufficient for therapeutic efficacy. Its bioavailability is enhanced by the presence of hydrophilic groups, which facilitate its transport across cellular membranes.
In the field of material science, CAS No. 975-18 strong has shown promise as a precursor for advanced materials such as organic semiconductors and functional polymers. Its conjugated system allows for efficient charge transport properties, making it suitable for applications in organic electronics. Recent research has focused on incorporating this compound into polymer blends to enhance their mechanical and thermal stability.
The environmental impact of this compound has also been a topic of recent investigation. Studies indicate that it undergoes rapid biodegradation under aerobic conditions, minimizing its ecological footprint. Its low toxicity to aquatic organisms further supports its safe use in industrial and pharmaceutical settings.
In conclusion, the compound CAS No.975-18-8, or more specifically 4-butyl-5-hydroxy-2-(4-hydroxyphenyl)-1 em>< em phenyl em >< em - em >< em pyrazol em >< em - em >< em 3(2H) em >< em -one em > , represents a versatile molecule with multifaceted applications across various scientific domains. Its unique structural features coupled with recent advancements in synthesis and application make it an invaluable asset in contemporary research.
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